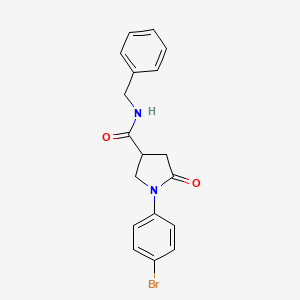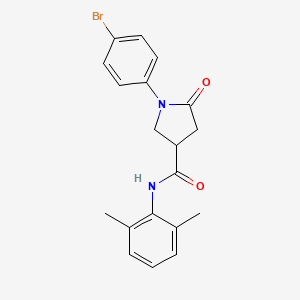
N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPPC, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. BPPC is a member of the pyrrolidinecarboxamide family of compounds, which have been found to possess a range of biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to activate the CB1 cannabinoid receptor, which is involved in the regulation of pain, inflammation, and neuroprotection. Additionally, N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the enzyme fatty acid amide hydrolase, which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have a range of biochemical and physiological effects. In animal studies, N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce pain and inflammation, improve motor function, and protect against neuronal damage. N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to increase levels of endocannabinoids in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation in animal models. Additionally, N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have neuroprotective effects, which may be useful for studying neurodegenerative diseases. However, one limitation of N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide-based medications for the treatment of pain and inflammation. Additionally, N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore these possibilities. Finally, there is potential for the development of new N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde with N-benzylproline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to yield the final product, N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide. The purity and yield of the product can be improved by recrystallization from ethanol.
Scientific Research Applications
N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-6-8-16(9-7-15)21-12-14(10-17(21)22)18(23)20-11-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBICGLPIOQJWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5209089.png)
![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5209140.png)
![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)